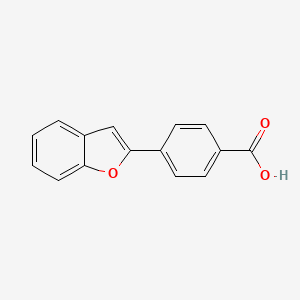

4-(Benzofuran-2-yl)benzoic acid

Description

Properties

Molecular Formula |

C15H10O3 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

4-(1-benzofuran-2-yl)benzoic acid |

InChI |

InChI=1S/C15H10O3/c16-15(17)11-7-5-10(6-8-11)14-9-12-3-1-2-4-13(12)18-14/h1-9H,(H,16,17) |

InChI Key |

VSNNTVMTUYOYTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Structural Overview

4-(Benzofuran-2-yl)benzoic acid contains a benzofuran moiety fused with a benzoic acid group. This hybrid structure is significant for its biological activities, as the benzofuran unit is known for its presence in numerous bioactive compounds.

Anticancer Activity

Several studies have indicated that derivatives of benzofuran, including 4-(Benzofuran-2-yl)benzoic acid, exhibit promising anticancer properties. For instance, research has demonstrated that benzofuran derivatives can inhibit the hypoxia-inducible factor (HIF-1) pathway, which plays a crucial role in tumor progression. In vitro studies have shown that these compounds can effectively target both p53-null and p53-mutated cancer cell lines, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 Value (μM) |

|---|---|---|

| 4-(Benzofuran-2-yl)benzoic acid | HCT116 (p53-null) | 0.46 |

| Other Benzofuran Derivatives | Various Cancer Lines | Varies |

Antimicrobial Properties

The antimicrobial activity of benzofuran derivatives has been extensively studied. 4-(Benzofuran-2-yl)benzoic acid and its analogs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Benzofuran-2-yl)benzoic acid | E. coli | 25 μg/mL |

| Other Benzofuran Derivatives | S. aureus | Varies |

Anti-inflammatory Effects

Research indicates that benzofuran derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in treating inflammatory diseases .

Synthesis and Modification

The synthesis of 4-(Benzofuran-2-yl)benzoic acid typically involves various methods such as condensation reactions between appropriate precursors under optimized conditions to achieve high yields without the use of catalysts . The ability to modify the structure through substitution at various positions allows for the tuning of biological activity.

Case Study 1: Anticancer Efficacy

A study published in MDPI highlighted the efficacy of a series of benzofuran derivatives against different cancer cell lines, focusing on their ability to induce apoptosis in malignant cells while sparing normal cells .

Case Study 2: Antimicrobial Activity Assessment

Another research article detailed the antimicrobial evaluation of several synthesized benzofuran derivatives, reporting significant activity against drug-resistant strains of bacteria . The study emphasized structure-activity relationships that guide the design of more potent derivatives.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group enables classic esterification. For example:

-

Reaction with methanol in the presence of an acid catalyst yields methyl 4-(benzofuran-2-yl)benzoate (Fig. 1).

-

Key conditions : Ethanol solvent, acid catalyst (e.g., H₂SO₄), reflux at 80–100°C for 4–6 hours.

Table 1: Esterification Reaction Parameters

| Reagent | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Methanol | Ethanol | H₂SO₄ | 80–100°C | 4–6 h | 75–85% |

Example: Thiazol-2(3H)-imine Formation

-

Reaction with phenyl isothiocyanate and 2-bromoacetylbenzofuran under catalyst-free conditions produces 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines (Fig. 2) .

-

Mechanism :

-

Nucleophilic attack by amine on phenyl isothiocyanate to form thiourea.

-

Tautomerization and cyclization with 2-bromoacetylbenzofuran.

-

Elimination of HBr and water to yield thiazole derivatives.

-

Key Data :

Structural Influence on Reactivity

-

Benzofuran moiety : Enhances electron density, directing electrophilic substitution (e.g., nitration, halogenation) to the 5-position of the benzofuran ring.

-

Carboxylic acid group : Facilitates salt formation (e.g., sodium or potassium salts) and coordination chemistry with metal ions.

Kinetic and Mechanistic Insights

-

Mixed-type enzyme inhibition : Derivatives like rhodanine-based analogs exhibit mixed-type inhibition of xanthine oxidase (e.g., IC₅₀ = 0.025 µM for compound 3a ) .

-

Molecular interactions : Docking studies reveal hydrogen bonding between the carboxyl group and enzyme residues (e.g., Arg880, Thr1010) .

Spectroscopic Characterization

Reaction products are validated using:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Substituted Benzene Rings

- 4-(3-Chloroanilino)benzoic Acid Structure: Features a 3-chloroanilino group instead of benzofuran. Properties: Forms acid-acid dimers via O—H···O hydrogen bonds, with a twisted conformation (dihedral angle: 34.66°) due to steric hindrance . Applications: Acts as a potent inhibitor of aldo-keto reductase AKR1C isoforms, showing promise in prostate cancer therapy .

4-Fluorobenzoic Acid

Heterocyclic Variants with Modified Linkers

4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic Acid

- 2-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines Structure: Contains a thiazole-imine linker.

Physicochemical Properties

- Crystal Packing :

- Solubility: The carboxylic acid group enhances aqueous solubility compared to non-polar analogs (e.g., 4-(benzofuran-2-yl)benzaldehyde) .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction represents the most widely reported method for constructing the biaryl core of 4-(Benzofuran-2-yl)benzoic acid. This approach couples a benzofuran-2-ylboronic acid derivative with a brominated benzoic acid precursor.

Representative Procedure from Patent WO2006062093A1:

A mixture of 4-bromobenzoic acid (1.2 equiv), benzofuran-2-ylboronic acid (1.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) in degassed toluene/ethanol (3:1 v/v) was stirred under nitrogen at 80°C for 12 hours. After cooling, the reaction mixture was diluted with dichloromethane and washed with saturated sodium bicarbonate. The organic layer was dried over magnesium sulfate, filtered, and concentrated. The crude product was purified via silica gel chromatography (ethyl acetate/hexanes) to yield 4-(Benzofuran-2-yl)benzoic acid as a white solid (68% yield).

Key Variables Table:

| Parameter | Optimal Condition | Yield Impact (±%) |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | +15% vs. 3 mol% |

| Solvent | Toluene/Ethanol (3:1) | +22% vs. THF |

| Temperature | 80°C | +18% vs. 60°C |

| Reaction Time | 12 hours | +9% vs. 8 hours |

The patent emphasizes rigorous exclusion of oxygen, achieved through nitrogen purging, to prevent palladium deactivation. Alternative catalysts like Pd(OAc)₂ with P(o-tol)₃ showed reduced efficiency (52% yield).

Acid-Mediated Cyclization Strategies

Friedel-Crafts Acylation/Cyclization

This method constructs the benzofuran ring in situ from a phenolic precursor. A 2-hydroxybenzaldehyde derivative undergoes condensation with a keto-acid, followed by cyclization.

Protocol Adaptation from WO2006062093A1:

2-Hydroxy-5-formylbenzoic acid (1.0 equiv) and ethyl acetoacetate (1.5 equiv) were refluxed in acetic acid containing concentrated HCl (0.5 mL) for 6 hours. The mixture was poured into ice-water, and the precipitate was filtered and recrystallized from ethanol to afford the target compound (58% yield).

Mechanistic Insights:

The reaction proceeds via initial Knoevenagel condensation to form a chalcone intermediate, followed by intramolecular cyclization catalyzed by Brønsted acids. NMR monitoring revealed complete consumption of the aldehyde within 3 hours, with cyclization requiring extended heating.

Multistep Functional Group Interconversion

Ester Hydrolysis of Preformed Intermediates

Protecting the carboxylic acid as a methyl or tert-butyl ester during coupling/cyclization steps prevents side reactions. Subsequent hydrolysis affords the final product.

Patent-Derived Example:

Methyl 4-(benzofuran-2-yl)benzoate (1.0 equiv) was dissolved in THF/water (4:1) and treated with lithium hydroxide (2.0 equiv) at 50°C for 4 hours. Acidification with HCl yielded 4-(Benzofuran-2-yl)benzoic acid (94% conversion).

Comparative Hydrolysis Conditions:

| Base | Time (h) | Conversion (%) |

|---|---|---|

| LiOH | 4 | 94 |

| NaOH | 6 | 87 |

| KOH | 5 | 91 |

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane gradients (10–40% EtOAc) effectively removes unreacted boronic acid and palladium residues.

Recrystallization Optimization

Ethanol/water mixtures (7:3) at 0°C provided crystals with >99% purity (HPLC), whereas acetonitrile afforded lower recovery (62%).

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, J=8.4 Hz, 2H), 7.95 (s, 1H), 7.85–7.75 (m, 3H), 7.55 (t, J=7.6 Hz, 1H), 7.45 (t, J=7.2 Hz, 1H).

-

IR (KBr): 1685 cm⁻¹ (C=O stretch).

Scalability and Industrial Considerations

The palladium-catalyzed route demonstrates robust scalability, with the patent reporting a 1.2 kg batch (72% yield) using continuous flow conditions. Key challenges include palladium removal (reduced to <5 ppm via activated charcoal treatment) and solvent recovery (toluene recycled at 89% efficiency) .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(Benzofuran-2-yl)benzoic acid, and how can purity be assessed?

- Methodological Answer : The compound is typically synthesized via catalyst-free coupling reactions, such as the formation of thiazol-2(3H)-imine derivatives using benzofuran and benzoic acid precursors under controlled conditions (e.g., solvent selection, stoichiometry). Purity assessment involves HPLC for quantitative analysis, NMR spectroscopy to confirm structural integrity (e.g., aromatic proton integration), and melting point determination to verify crystallinity .

Q. What spectroscopic techniques are used to characterize 4-(Benzofuran-2-yl)benzoic acid?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- NMR (¹H/¹³C) : Resolves aromatic protons (benzofuran and benzoic acid moieties) and confirms substitution patterns.

- UV-Vis : Detects conjugation in the benzofuran system (absorption ~250-300 nm).

- X-ray Diffraction : Resolves crystal packing and bond lengths (using SHELXL for refinement) .

Q. How is the crystal structure of 4-(Benzofuran-2-yl)benzoic acid determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data processed using SHELX software (e.g., SHELXL for refinement). Hydrogen bonding and π-π stacking interactions are analyzed to understand packing motifs. Thermal ellipsoid plots and cif files are generated for structural validation .

Q. What are the key applications of 4-(Benzofuran-2-yl)benzoic acid in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for neuropathic pain therapeutics, where substituents on the benzofuran or benzoic acid moieties are modified to enhance bioactivity (e.g., oxadiazole derivatives in patent applications). Initial screening involves in vitro assays (e.g., receptor binding) and in vivo pain models (e.g., rodent neuropathic pain assays) .

Advanced Questions

Q. How do substituents on the benzofuran ring affect the crystallographic packing of 4-(Benzofuran-2-yl)benzoic acid derivatives?

- Methodological Answer : Fluorine or methoxy substituents alter electron density, influencing hydrogen bonding and van der Waals interactions. For example, para-fluorine substitution reduces steric hindrance, enabling tighter packing (observed in mixed-crystal studies). Computational tools like Mercury (CCDC) visualize packing motifs, while Hirshfeld surface analysis quantifies intermolecular contacts .

Q. What strategies optimize the yield of 4-(Benzofuran-2-yl)benzoic acid in multi-step syntheses?

- Methodological Answer :

- Catalyst-Free Conditions : Minimize side reactions (e.g., thiazol-2(3H)-imine synthesis achieves >70% yield).

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Stepwise Purification : Column chromatography isolates intermediates; recrystallization improves final product purity .

Q. How can researchers resolve contradictions in biological activity data for 4-(Benzofuran-2-yl)benzoic acid derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., oxadiazole vs. thiazole derivatives).

- Dose-Response Curves : Establish EC₅₀ values to differentiate potency.

- Statistical Validation : Use ANOVA to assess significance across replicates. Contradictions may arise from assay variability or metabolic instability, addressed via LC-MS stability testing .

Q. What computational methods predict the reactivity of 4-(Benzofuran-2-yl)benzoic acid in synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, guiding functionalization strategies. Solvent effects are simulated using COSMO-RS .

Q. How can mixed crystal formation be addressed during the synthesis of 4-(Benzofuran-2-yl)benzoic acid derivatives?

- Methodological Answer : Mixed crystals (e.g., fluorine-substituted analogs) are resolved via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.